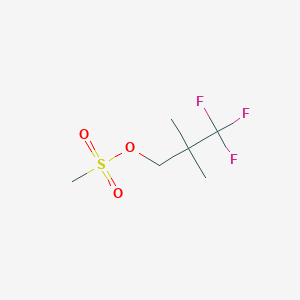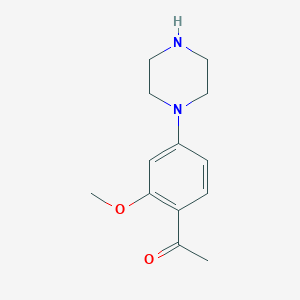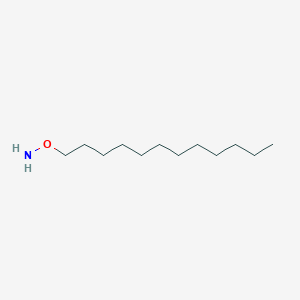
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate is an organofluorine compound characterized by the presence of trifluoromethyl and methanesulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,3,3-Trifluoro-2,2-dimethylpropanol+Methanesulfonyl chloride→3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different products.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as amines, ethers, or thioethers.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable candidate for nucleophilic substitution reactions. The trifluoromethyl group imparts stability and lipophilicity, influencing the compound’s interactions with molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 3,3,3-Trifluoro-2,2-dimethylpropanol
- 3,3,3-Trifluoropropionic acid
Uniqueness
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate is unique due to the combination of the trifluoromethyl and methanesulfonate groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C6H11F3O3S |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
(3,3,3-trifluoro-2,2-dimethylpropyl) methanesulfonate |
InChI |
InChI=1S/C6H11F3O3S/c1-5(2,6(7,8)9)4-12-13(3,10)11/h4H2,1-3H3 |
Clave InChI |
DGHCDNNYPFONMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COS(=O)(=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)



![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)

![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)

![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)

